2-(1-Aminoethyl)-4-fluoroaniline 2hcl
Description
2-(1-Aminoethyl)-4-fluoroaniline 2HCl is a hydrochloride salt of a substituted aniline derivative featuring a fluoro group at the para position and a 1-aminoethyl group at the ortho position of the benzene ring. This compound is structurally characterized by its primary amine functionality and the presence of two hydrochloric acid molecules, which enhance its solubility and stability in aqueous environments.
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5H,10-11H2,1H3 |
InChI Key |
JLTCGWBRNSZJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-fluoroaniline 2HCl typically involves the reaction of 4-fluoroaniline with ethylene oxide in the presence of a catalyst to form 2-(1-Aminoethyl)-4-fluoroaniline. This intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt. The reaction conditions often include controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-fluoroaniline 2HCl undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(1-Aminoethyl)-4-fluoroaniline 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-fluoroaniline 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
2-(3,4-Dichlorophenyl)-4-fluoroaniline (CAS: 877179-04-9): Substitutes the 1-aminoethyl group with a 3,4-dichlorophenyl moiety .
2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride (CAS: 2060061-98-3): Replaces the aminoethyl group with a difluoroethyl group .
N-(2,5-dimethylhexan-2-yl)-4-fluoroaniline: Features a branched alkyl chain instead of the aminoethyl group .
Table 1: Structural Comparison
| Compound | Substituent at Ortho Position | Functional Groups | Salt Form |
|---|---|---|---|
| 2-(1-Aminoethyl)-4-fluoroaniline 2HCl | 1-Aminoethyl | -NH₂, -F, 2HCl | Dihydrochloride |
| 2-(3,4-Dichlorophenyl)-4-fluoroaniline | 3,4-Dichlorophenyl | -Cl, -F | Free base |
| 2-(1,1-Difluoroethyl)-4-fluoroaniline HCl | 1,1-Difluoroethyl | -CF₂, -F, HCl | Monohydrochloride |
Physicochemical Properties
- Molecular Weight: The hydrochloride salt form increases molecular weight. For example, levocetirizine dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl) has a molecular weight of 461.81 . Extrapolating, this compound likely exceeds 250 g/mol.
- LogP: The dichlorophenyl analog (LogP = 4.3) is highly lipophilic , whereas the aminoethyl group in the target compound may reduce LogP (estimated ~2.5–3.5) due to increased polarity.
- Solubility : Hydrochloride salts (e.g., BADGE·2HCl) generally exhibit improved aqueous solubility compared to free bases .
Table 2: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP | Solubility (Aqueous) |
|---|---|---|---|
| This compound | ~250–300 (estimated) | ~2.5–3.5 | High (due to 2HCl) |
| 2-(3,4-Dichlorophenyl)-4-fluoroaniline | 256.1 | 4.3 | Low |
| 2-(1,1-Difluoroethyl)-4-fluoroaniline HCl | 211.61 | ~2.8 | Moderate |
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